molecular formula C8H8BrNO B1582204 2-(4-Bromophenyl)acetamide CAS No. 74860-13-2

2-(4-Bromophenyl)acetamide

Cat. No. B1582204
CAS RN: 74860-13-2
M. Wt: 214.06 g/mol
InChI Key: ZBARBHKSSXDLMK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)acetamide, also known as N-(4-Bromophenyl)acetamide, is a chemical compound with the formula C8H8BrNO. It has a molecular weight of 214.059 . It is also known by other names such as Acetanilide, 4’-bromo-; p-Bromo-N-acetanilide; p-Bromoacetanilide; Antisepsin; Asepsin; Bromoanilide; Bromoantifebrin; 1-Bromo-4-acetamidobenzene; 4-Bromoacetanilide; 4’-Bromoacetanilide; Acetanilide, p-bromo-; USAF DO-40; 1- (N-Acetylamino)-4-bromobenzene; N- (4-Bromophenyl)acetamide; N- (p-Bromophenyl)acetamide; N-Acetyl-4-bromoaniline; N-Acetyl-p-bromoaniline; Acetamide, N- (p-bromophenyl)-; Bromoacetanilide; Bromoanalide; Monobromoacetanilide; p-Bromoacetanalide .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)acetamide can be represented by the IUPAC Standard InChI: InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-(4-Bromophenyl)acetamide has a molecular weight of 214.059 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide has been analyzed for its crystal structure. The 4-bromophenyl fragment forms a specific dihedral angle with the acetamide unit, and the benzene rings are oriented at a distinct angle to each other. In the crystal, intermolecular N—H⋯O hydrogen bonds and C—H⋯π contacts are observed, forming chains in a specific direction (Zhu-Ping Xiao et al., 2009).
  • Another study on 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide reveals a unique dihedral angle between bromophenyl and difluorophenyl rings. The study highlights the molecular orientation and intermolecular interactions forming infinite chains in the crystal structure (A. S. Praveen et al., 2013).

Pharmaceutical Applications

  • In pharmaceutical research, derivatives of 2-(4-Bromophenyl)acetamide have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Certain compounds in this series, specifically those with bromophenyl and other functional groups, have shown activities comparable to standard drugs (P. Rani et al., 2016).
  • Another research focused on the synthesis of derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. Compounds such as 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide emerged as potent molecules with synergistic properties (P. Nayak et al., 2014).

Material Science and Chemistry Applications

  • 2-(4-Bromophenyl)acetamide derivatives have been studied for their potential as pesticides, characterized by X-ray powder diffraction. This includes derivatives like N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide (E. Olszewska et al., 2008).
  • In another study, the microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives has been achieved, with particular emphasis on the synthesis process and characterization. The antimicrobial activity of these derivatives was also evaluated, showing selective high inhibitory effects against specific bacterial strains (Mohamed Ghazzali et al., 2012).

Biochemical and Computational Studies

  • A density functional theory study explored the local molecular properties of acetamide derivatives, including those with bromophenyl substitutions, as anti-HIV drugs. The study provided insights into the mechanisms of bond formation and intermolecular interaction energies, suggesting the potency of these derivatives in anti-HIV applications (M. Oftadeh et al., 2013).
  • The free radical scavenging activity of N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide was investigated, showing potent scavenging activity. This study combined experimental methods with quantum chemistry calculations, revealing the dominant antioxidant mechanisms of the compound (Khawla Boudebbous et al., 2021).

Safety And Hazards

2-(4-Bromophenyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

2-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBARBHKSSXDLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292676
Record name 2-(4-bromophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)acetamide

CAS RN

74860-13-2
Record name 74860-13-2
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Record name 2-(4-bromophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)acetamide
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Synthesis routes and methods

Procedure details

Add 2-(4-bromo-phenyl)-acetyl chloride (1.00 g, 4.28 mmol) to a solution of ammonia in dioxane (0.5 M, 15 mL) at room temperature. Stir for 30 min., then quench with water. Extract with DCM (10 mL) and pass through an IST Phase Separator Frit® and concentrate until precipitate appears. Collect precipitate by filtration, wash powder with DCM, then dissolve in methanol, filter and concentrate to give a white powder (1.0 g, 109%). 1H-NMR (300 MHz, MeOD) δ 7.48 (d, 2H), 7.25 (d, 2H), 3.50 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
109%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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